Cas no 2172004-88-3 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid)
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid
- EN300-1475864
- 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid
- 2172004-88-3
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- Inchi: 1S/C27H34N2O5/c1-3-5-10-19(15-25(30)31)29-26(32)18(4-2)16-28-27(33)34-17-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,18-19,24H,3-5,10,15-17H2,1-2H3,(H,28,33)(H,29,32)(H,30,31)
- InChI Key: GNKGUJOFDHVQKF-UHFFFAOYSA-N
- SMILES: O(C(NCC(CC)C(NC(CC(=O)O)CCCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1475864-1.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1475864-50mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 50mg |
$2829.0 | 2023-09-29 | ||
| Enamine | EN300-1475864-100mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 100mg |
$2963.0 | 2023-09-29 | ||
| Enamine | EN300-1475864-250mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 250mg |
$3099.0 | 2023-09-29 | ||
| Enamine | EN300-1475864-500mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 500mg |
$3233.0 | 2023-09-29 | ||
| Enamine | EN300-1475864-1000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 1000mg |
$3368.0 | 2023-09-29 | ||
| Enamine | EN300-1475864-2500mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 2500mg |
$6602.0 | 2023-09-29 | ||
| Enamine | EN300-1475864-5000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 5000mg |
$9769.0 | 2023-09-29 | ||
| Enamine | EN300-1475864-10000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}heptanoic acid |
2172004-88-3 | 10000mg |
$14487.0 | 2023-09-29 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid: A Comprehensive Overview
The compound with CAS No 2172004-88-3, known as 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}heptanoic acid, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis and other chemical processes. The structure of this compound is characterized by a heptanoic acid backbone with a substituted butanamido group, further modified by an Fmoc moiety. This combination makes it a versatile building block in organic chemistry.
The Fmoc group is a well-known protecting group in peptide synthesis, offering excellent stability under mild conditions while being easily removable under specific acidic or enzymatic conditions. The presence of this group in the compound enhances its utility in the synthesis of bioactive peptides and proteins. Recent studies have highlighted the importance of such modified amino acids in drug delivery systems, where they serve as carriers for targeted drug release. For instance, researchers have explored the use of Fmoc-modified peptides in designing nanoparticles for cancer therapy, demonstrating their ability to enhance drug stability and reduce systemic toxicity.
The heptanoic acid backbone provides flexibility and solubility properties to the molecule, making it suitable for various applications in biotechnology and material science. In recent advancements, this compound has been utilized in the development of self-assembling peptide nanofibers, which exhibit potential in tissue engineering and regenerative medicine. These nanofibers can mimic the extracellular matrix, promoting cell adhesion and differentiation while maintaining structural integrity.
Moreover, the methylbutanamido group introduces additional functionalization possibilities, enabling the molecule to participate in diverse chemical reactions such as amidation and esterification. This feature is particularly valuable in the synthesis of complex biomolecules and synthetic polymers. Recent research has focused on leveraging such functionalities to create stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations. These materials hold promise in fields ranging from sensors to drug delivery systems.
In terms of synthesis, the compound can be prepared through a multi-step process involving peptide coupling reactions and selective protection/deprotection strategies. The use of advanced chromatographic techniques ensures high purity levels, which are critical for applications requiring precise molecular composition. Modern analytical tools such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound.
Looking ahead, the compound's unique combination of functional groups positions it as a valuable tool in cutting-edge research areas such as bioconjugation chemistry and nanotechnology. Its role in developing novel therapeutic agents and advanced materials continues to be explored by scientists worldwide. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its importance in the chemical sciences.
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